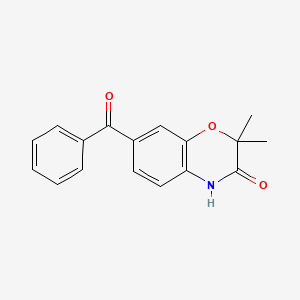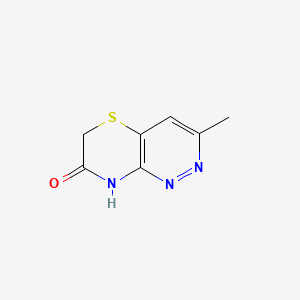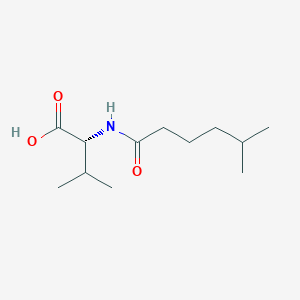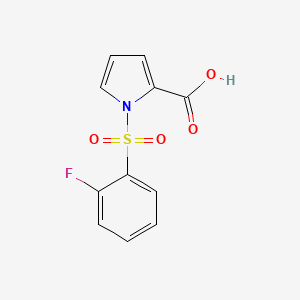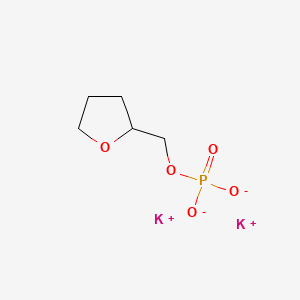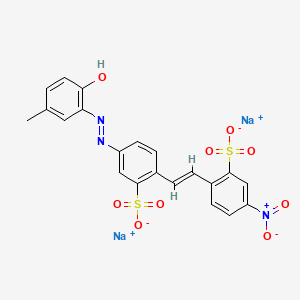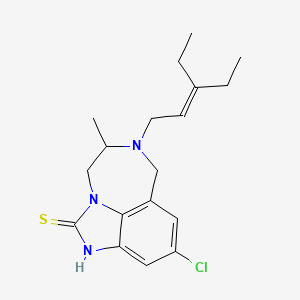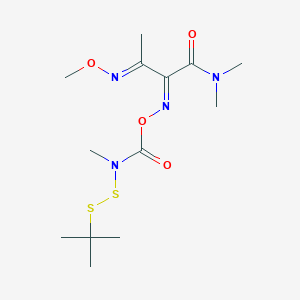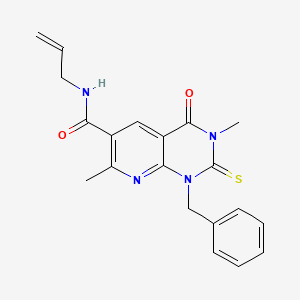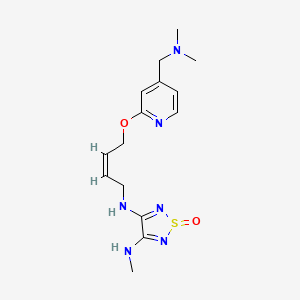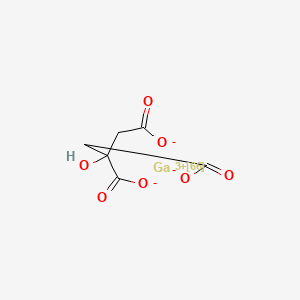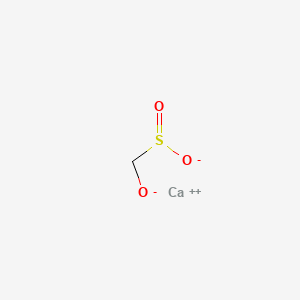![molecular formula C42H29CoN13- B12704806 2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide CAS No. 83898-69-5](/img/structure/B12704806.png)
2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide is a complex cobalt-based compound. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt ions with a phthalocyanine ligand. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound can involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the electronic structure of the compound.
Reduction: Reduction reactions can also occur, often involving the cobalt center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may lead to the formation of cobalt(IV) complexes, while reduction could yield cobalt(II) species. Substitution reactions can result in a variety of cobalt complexes with different ligands .
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mimetics and metalloproteins.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological systems.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the cobalt center with various ligands. This coordination can influence the electronic properties of the compound, allowing it to participate in redox reactions and interact with other molecules. The molecular targets and pathways involved can vary depending on the specific application but often include interactions with biological macromolecules and catalytic sites in chemical reactions .
類似化合物との比較
Similar Compounds
Cobalt(II) Phthalocyanine: Similar in structure but with cobalt in a different oxidation state.
Iron(II) Phthalocyanine: Similar coordination environment but with iron instead of cobalt.
Copper(II) Phthalocyanine: Another similar compound with copper as the central metal.
Uniqueness
What sets 2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide apart is its specific ligand environment and the oxidation state of cobalt, which confer unique electronic and catalytic properties .
特性
CAS番号 |
83898-69-5 |
|---|---|
分子式 |
C42H29CoN13- |
分子量 |
774.7 g/mol |
IUPAC名 |
2-aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide |
InChI |
InChI=1S/C32H16N8.C8H6N3.C2H7N2.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;9-7-5-3-1-2-4-6(5)8(10)11-7;3-1-2-4;/h1-16H;1-4H,(H2-,9,10,11);3H,1-2,4H2;/q-2;2*-1;+3 |
InChIキー |
XCOSBKJAOLMGQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC2=N)[NH-].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C(C[NH-])N.[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


